5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a bromonaphthyl group, and a dimethylaminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromonaphthyl Group: This step often involves a nucleophilic substitution reaction where a bromonaphthyl halide reacts with a suitable nucleophile.
Attachment of the Dimethylaminopropyl Side Chain: This can be done via alkylation reactions using dimethylaminopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromonaphthyl group or the triazole ring, potentially leading to dehalogenation or ring-opening reactions.
Substitution: The bromonaphthyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or ring-opened derivatives.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and bromonaphthyl group are likely involved in binding interactions, while the dimethylaminopropyl side chain may influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other triazole derivatives and bromonaphthyl compounds.
Uniqueness
- The combination of a triazole ring, bromonaphthyl group, and dimethylaminopropyl side chain makes this compound unique, offering a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-[3-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-22(2)8-3-9-23-17(20-21-18(23)25)12-24-16-7-5-13-10-15(19)6-4-14(13)11-16/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFSLRUHXBDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=NNC1=S)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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